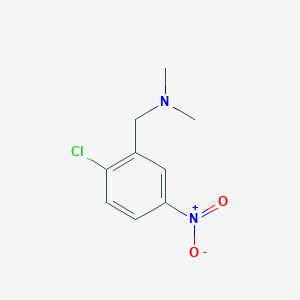

(2-Chloro-5-nitrobenzyl)dimethylamine

CAS No.: 697305-62-7

Cat. No.: VC2911605

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 697305-62-7 |

|---|---|

| Molecular Formula | C9H11ClN2O2 |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 1-(2-chloro-5-nitrophenyl)-N,N-dimethylmethanamine |

| Standard InChI | InChI=1S/C9H11ClN2O2/c1-11(2)6-7-5-8(12(13)14)3-4-9(7)10/h3-5H,6H2,1-2H3 |

| Standard InChI Key | MPAKRADBVATBMQ-UHFFFAOYSA-N |

| SMILES | CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

| Canonical SMILES | CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Basic Properties

(2-Chloro-5-nitrobenzyl)dimethylamine consists of a benzene ring substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. The benzyl group connects to a dimethylamine moiety, creating a tertiary amine structure. This molecular arrangement contributes to the compound's unique chemical behavior and potential applications.

Physical and Chemical Characteristics

The compound exhibits physical properties similar to related chloro-nitro aromatic compounds. Based on structural analogs, it likely appears as a crystalline solid with a yellowish color, comparable to 2-Amino-2'-chloro-5-nitro benzophenone which is described as a "yellow crystal powder" . The predicted properties of (2-Chloro-5-nitrobenzyl)dimethylamine include:

The presence of the chloro and nitro substituents on the aromatic ring significantly influences the electron distribution, making the ring electron-deficient. Meanwhile, the dimethylamino group serves as an electron-donating group, creating an interesting electronic interplay within the molecule.

Synthetic Approaches and Production Methods

Alternative Synthesis Methods

An alternative synthetic approach might involve the direct functionalization of 2-chloro-5-nitrobenzyl halides with dimethylamine. This method would be similar to those used in the preparation of other aminomethyl-substituted aromatic compounds, such as the serotonin transporter ligand described in search result .

Structural Relationship to Known Compounds

Comparison with Similar Benzyl Derivatives

(2-Chloro-5-nitrobenzyl)dimethylamine shares structural features with several compounds described in the literature. The table below compares its structure with related compounds:

This structural comparison highlights the common 2-chloro-5-nitro substitution pattern shared by several compounds, suggesting potential similarities in certain chemical and physical properties.

Chemical Reactivity and Transformations

Predicted Reactivity Patterns

The reactivity of (2-Chloro-5-nitrobenzyl)dimethylamine is likely to be influenced by its functional groups:

-

The nitro group (-NO₂) serves as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution reactions.

-

The chloro substituent can undergo nucleophilic substitution reactions, particularly when activated by the electron-withdrawing nitro group.

-

The dimethylamino group can participate in coordination chemistry with metals and act as a nucleophile in certain reactions.

Analytical Characterization Methods

Spectroscopic Identification

The identification and characterization of (2-Chloro-5-nitrobenzyl)dimethylamine can be achieved through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show characteristic signals for the aromatic protons, benzylic protons, and N-methyl protons

-

¹³C-NMR would reveal the carbon framework and confirm substitution patterns

-

-

Mass Spectrometry:

-

Would provide molecular weight confirmation and fragmentation pattern analysis

-

Characteristic fragmentation would likely include loss of the dimethylamino group

-

-

Infrared Spectroscopy:

-

Would show characteristic bands for the nitro group (asymmetric and symmetric stretching)

-

C-Cl stretching vibrations would be observable in the fingerprint region

-

Chromatographic Analysis

Chromatographic methods suitable for the analysis of (2-Chloro-5-nitrobenzyl)dimethylamine might be similar to those used for related compounds:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Thin-Layer Chromatography (TLC)

The patent for 2-chloro-5-nitrobenzoic acid mentions thin-layer chromatography as an analytical method for monitoring the reaction progress , suggesting similar techniques could be applicable to (2-Chloro-5-nitrobenzyl)dimethylamine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume